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Methyl 4-bromo-3-(bromomethyl)benzoate

Cat. No.: B185944
CAS No.: 142031-67-2
M. Wt: 307.97 g/mol
InChI Key: GRJDNFSKEWOMIM-UHFFFAOYSA-N
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Description

Significance of Aryl and Benzylic Halides in Synthetic Chemistry

Aryl and benzylic halides are fundamental building blocks in the toolkit of a synthetic organic chemist. Aryl halides feature a halogen atom directly attached to an aromatic ring, while in benzylic halides, the halogen is bonded to a carbon atom adjacent to an aromatic ring. quora.comunacademy.com This structural distinction imparts them with different yet highly valuable reactivities.

Aryl halides are crucial precursors for a multitude of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are instrumental in forming new carbon-carbon and carbon-heteroatom bonds. thecontentauthority.com This capability allows for the construction of complex molecular architectures from simpler starting materials.

Benzylic halides, on the other hand, are particularly susceptible to nucleophilic substitution reactions. anamma.com.br The proximity of the aromatic ring stabilizes the transition state and any potential carbocation intermediate, making them more reactive than their alkyl halide counterparts. anamma.com.br This enhanced reactivity is harnessed in a variety of synthetic transformations, including the introduction of functional groups at the benzylic position.

Overview of Dihalogenated Methyl Benzoate (B1203000) Derivatives in Academic Contexts

Dihalogenated methyl benzoate derivatives, which possess two halogen atoms on the methyl benzoate scaffold, represent a significant subclass of brominated esters. The specific placement of these halogens can be on the aromatic ring (di-aryl halogenated), at a methyl group (di-benzylic halogenated), or a combination of both. This di-halogenation provides multiple reactive sites, enabling sequential and site-selective transformations.

In academic research, these derivatives are explored for their potential in synthesizing intricate molecules. For instance, the differential reactivity of aryl and benzylic halides can be exploited to perform selective reactions at one position while leaving the other intact for subsequent functionalization. This strategic approach is vital in multi-step syntheses where precise control over reactivity is paramount.

Scope and Research Focus on Methyl 4-bromo-3-(bromomethyl)benzoate

This article focuses specifically on the chemical compound This compound . This molecule is a dihalogenated methyl benzoate derivative with one bromine atom directly attached to the aromatic ring at the 4-position (an aryl halide) and a second bromine atom on the methyl group at the 3-position (a benzylic halide).

The presence of both an aryl and a benzylic bromide within the same molecule makes it a particularly interesting and valuable intermediate for synthetic chemistry. The distinct reactivities of these two C-Br bonds allow for a range of selective chemical transformations. Research on this compound often centers on its synthesis and its use as a building block in the preparation of more complex molecules, including those with potential applications in medicinal chemistry and materials science.

Key Properties of this compound

PropertyValue
IUPAC Name methyl 3-bromo-4-(bromomethyl)benzoate
Molecular Formula C₉H₈Br₂O₂
Molecular Weight 307.97 g/mol
CAS Number 78946-25-5

Data sourced from PubChem. nih.gov

Spectroscopic Data

SpectroscopyData
¹H NMR (CDCl₃) δ 8.15 (d, J=1.8 Hz, 1H), 7.89 (dd, J=8.2, 1.8 Hz, 1H), 7.63 (d, J=8.2 Hz, 1H), 4.54 (s, 2H), 3.93 (s, 3H)
¹³C NMR (CDCl₃) δ 165.4, 139.0, 134.6, 131.6, 130.9, 128.8, 122.9, 52.7, 31.2

Note: Spectroscopic data can vary slightly depending on the solvent and experimental conditions. The data presented here is a representative example.

Research Findings

The synthesis of this compound typically involves the bromination of a suitable precursor. One common method is the radical bromination of methyl 3-bromo-4-methylbenzoate using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide or AIBN. This selectively brominates the benzylic methyl group. patsnap.com

The utility of this compound as a synthetic intermediate is demonstrated in its reactions. The benzylic bromide is significantly more reactive towards nucleophiles than the aryl bromide. For example, it can undergo nucleophilic substitution with sodium ethoxide to form ethyl 4-bromo-3-(ethoxymethyl)benzoate, leaving the aryl bromide untouched. chemicalbook.com This selective reactivity is a key feature that researchers exploit in multi-step synthetic sequences.

Further transformations can then be carried out at the less reactive aryl bromide position, often utilizing transition-metal-catalyzed cross-coupling reactions. This stepwise functionalization allows for the controlled and predictable construction of complex molecular frameworks.

Strategies for Regioselective Bromination of Methyl 4-bromo-3-methylbenzoate Precursors

The principal and most effective method for the synthesis of this compound is the regioselective bromination of the methyl group of Methyl 4-bromo-3-methylbenzoate. This transformation is accomplished through radical-mediated side-chain bromination techniques.

Radical-Mediated Side-Chain Bromination Techniques

Radical-mediated side-chain bromination, often referred to as benzylic bromination, is a highly selective method for introducing a bromine atom onto a carbon atom adjacent to an aromatic ring. chemistrysteps.com This selectivity arises from the resonance stabilization of the intermediate benzylic radical, making the benzylic C-H bonds weaker and more susceptible to radical cleavage. libretexts.org

N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination as it provides a low, constant concentration of bromine (Br₂) throughout the reaction. chemistrysteps.comlibretexts.org This is crucial for favoring the radical substitution pathway over electrophilic addition to the aromatic ring. chemistrysteps.comchadsprep.com The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, which generates a bromine radical. chemistrysteps.com This radical then abstracts a hydrogen atom from the benzylic position of Methyl 4-bromo-3-methylbenzoate, forming a resonance-stabilized benzylic radical. This radical subsequently reacts with a molecule of Br₂, generated in situ from the reaction of HBr with NBS, to yield the desired product, this compound, and a new bromine radical, thus propagating the chain reaction. chemistrysteps.com

To facilitate the initiation of the radical chain reaction, radical initiators are often employed. commonorganicchemistry.com These are molecules that readily decompose upon heating or irradiation to form free radicals. Two common initiators used in conjunction with NBS are benzoyl peroxide (BPO) and 2,2'-azobisisobutyronitrile (AIBN). commonorganicchemistry.comwikipedia.org

Benzoyl peroxide decomposes upon heating to form two benzoyloxy radicals, which can then lose carbon dioxide to generate phenyl radicals. These radicals can initiate the chain reaction by abstracting a hydrogen atom from the benzylic position or by reacting with NBS. AIBN, on the other hand, eliminates nitrogen gas upon decomposition to form two 2-cyano-2-propyl radicals. wikipedia.org These radicals are effective at initiating the bromination process. wikipedia.org The choice of initiator can sometimes influence the reaction efficiency and yield. acs.org AIBN is often considered safer to handle than benzoyl peroxide. wikipedia.org

The following table summarizes typical reaction conditions using different radical initiators for benzylic bromination:

InitiatorTypical Reaction TemperatureKey Features
Benzoyl Peroxide (BPO) 80-90 °CCommon and effective, but can be explosive.
AIBN 70-80 °CSafer alternative to BPO, clean decomposition products. wikipedia.org
UV Light (hν) Room Temperature to RefluxCan be used to initiate the reaction without a chemical initiator. google.com

The choice of solvent is critical for the success of radical-mediated side-chain bromination. Non-polar, aprotic solvents are generally preferred to prevent ionic side reactions. Carbon tetrachloride (CCl₄) has historically been the solvent of choice due to its inertness and ability to dissolve the reactants. google.com However, due to its toxicity and environmental concerns, alternative solvents such as dichloromethane (CH₂Cl₂), chloroform (CHCl₃), and acetonitrile (B52724) have been explored. acs.orgresearchgate.net The solubility of NBS in the chosen solvent can impact the reaction rate, as a low concentration of dissolved NBS is key to maintaining a low concentration of Br₂. stackexchange.com

Reaction conditions such as temperature and reaction time also need to be optimized to maximize the yield of the desired product and minimize the formation of byproducts, such as the dibrominated compound. The reaction is typically carried out at the reflux temperature of the solvent to ensure a steady rate of radical initiation. guidechem.com

A summary of common solvents and their impact on benzylic bromination is presented below:

SolventPolarityBoiling Point (°C)Comments
Carbon Tetrachloride (CCl₄) Non-polar77Traditional solvent, effective but toxic and environmentally harmful. google.com
Dichloromethane (CH₂Cl₂) Polar aprotic40A common alternative to CCl₄. acs.org
Acetonitrile (CH₃CN) Polar aprotic82Can be a suitable solvent, though may influence reaction rates. researchgate.net
Chlorobenzene (B131634) (C₆H₅Cl) Non-polar132Can be used, particularly in higher temperature reactions. google.com

Electrophilic Aromatic Bromination for Ring Substitution

While the primary method for synthesizing this compound involves the side-chain bromination of Methyl 4-bromo-3-methylbenzoate, the synthesis of this precursor itself relies on electrophilic aromatic substitution. To introduce the bromine atom onto the aromatic ring at the desired position (para to the ester and meta to the methyl group), a precursor such as Methyl 3-methylbenzoate would undergo electrophilic aromatic bromination.

This reaction typically involves treating the aromatic substrate with a brominating agent, such as molecular bromine (Br₂), in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). The Lewis acid polarizes the Br-Br bond, making one of the bromine atoms more electrophilic and susceptible to attack by the electron-rich aromatic ring. The directing effects of the substituents on the ring are crucial for achieving the correct regiochemistry. The ester group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-, para-directing group. In the case of Methyl 3-methylbenzoate, the directing effects of both groups favor bromination at the 4-position.

Multi-Step Synthetic Sequences from Simpler Precursors

The synthesis of this compound can be envisioned as part of a multi-step sequence starting from simpler, more readily available precursors. A plausible synthetic route could begin with toluene.

Friedel-Crafts Acylation: Toluene can be acylated with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce an acetyl group, primarily at the para position due to the directing effect of the methyl group. This would yield 4-methylacetophenone.

Oxidation: The acetyl group can then be oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), followed by an acidic workup, to produce 4-methylbenzoic acid.

Esterification: The resulting carboxylic acid is then esterified, typically by reacting it with methanol (B129727) in the presence of an acid catalyst (e.g., H₂SO₄), to form Methyl 4-methylbenzoate.

Electrophilic Aromatic Bromination: This intermediate would then undergo electrophilic aromatic bromination, as described in section 2.1.2, to introduce a bromine atom at the 3-position, yielding Methyl 4-bromo-3-methylbenzoate.

Radical-Mediated Side-Chain Bromination: Finally, the target compound, this compound, is synthesized via the radical-mediated side-chain bromination of Methyl 4-bromo-3-methylbenzoate using NBS and a radical initiator, as detailed in section 2.1.1.

This multi-step approach allows for the construction of the target molecule from simple starting materials by strategically introducing and modifying functional groups.

An in-depth analysis of the synthetic methodologies for this compound reveals a multi-step process that combines aromatic bromination, benzylic bromination, and esterification. The synthesis typically originates from 4-bromo-3-methylbenzoic acid, which undergoes esterification followed by a subsequent bromination step, or vice-versa. The sequence of these reactions is critical in achieving the desired product with high purity and yield.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8Br2O2 B185944 Methyl 4-bromo-3-(bromomethyl)benzoate CAS No. 142031-67-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-bromo-3-(bromomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJDNFSKEWOMIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00466667
Record name Methyl 4-bromo-3-(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142031-67-2
Record name Methyl 4-bromo-3-(bromomethyl)benzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-Bromo-3-(bromomethyl)benzoate
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Chemical Reactivity and Mechanistic Investigations of Methyl 4 Bromo 3 Bromomethyl Benzoate

Nucleophilic Substitution Reactions at the Benzylic Bromide Moietyuni.lunih.gov

The bromomethyl group attached to the benzene (B151609) ring is a primary benzylic halide, rendering it susceptible to nucleophilic substitution reactions. These reactions proceed via the displacement of the bromide ion by a nucleophile.

SN1 and SN2 Reaction Pathways

The mechanism of nucleophilic substitution at the benzylic position can proceed through either an SN1 or SN2 pathway, largely dependent on the reaction conditions such as the nature of the nucleophile, solvent, and substrate structure. pressbooks.pubmasterorganicchemistry.com

SN1 Pathway: This pathway involves a two-step mechanism where the rate-determining step is the unimolecular dissociation of the leaving group (bromide) to form a carbocation intermediate. masterorganicchemistry.commasterorganicchemistry.com The stability of the resulting benzylic carbocation, which is resonance-stabilized by the adjacent benzene ring, makes the SN1 mechanism plausible. This pathway is favored by weak nucleophiles and polar protic solvents, which can solvate both the carbocation and the leaving group. pressbooks.pubyoutube.com

SN2 Pathway: This pathway is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com This bimolecular reaction is favored by strong nucleophiles and polar aprotic solvents. pressbooks.pub For primary substrates like the bromomethyl group, the SN2 pathway is generally preferred due to minimal steric hindrance. youtube.com

The choice between SN1 and SN2 can be influenced by the specific reactants and conditions employed. For instance, the use of a strong, negatively charged nucleophile in a polar aprotic solvent like DMF or acetone (B3395972) would strongly favor the SN2 mechanism. pressbooks.pub Conversely, solvolysis in a polar protic solvent like ethanol (B145695) or water would favor an SN1 pathway. pressbooks.pubyoutube.com

Table 1: Comparison of SN1 and SN2 Reaction Pathways

Feature SN1 SN2
Mechanism Two steps, carbocation intermediate masterorganicchemistry.commasterorganicchemistry.com One step, concerted masterorganicchemistry.com
Rate Law Rate = k[Substrate] masterorganicchemistry.com Rate = k[Substrate][Nucleophile] masterorganicchemistry.com
Nucleophile Weak nucleophiles favored youtube.com Strong nucleophiles favored pressbooks.pub
Substrate Tertiary > Secondary > Primary youtube.com Primary > Secondary > Tertiary youtube.com
Solvent Polar protic (e.g., H₂O, ROH) pressbooks.pub Polar aprotic (e.g., Acetone, DMSO) pressbooks.pub
Stereochemistry Racemization youtube.com Inversion of configuration youtube.com
Rearrangements Possible youtube.com Not possible youtube.com

Reactivity with Various Nucleophiles (e.g., Amines, Thiols, Alkoxides, Cyanides, Azides)chegg.com

The electrophilic benzylic carbon of methyl 4-bromo-3-(bromomethyl)benzoate readily reacts with a wide array of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

Amines: Reaction with primary or secondary amines leads to the formation of the corresponding substituted benzylamines. This reaction is fundamental in the synthesis of various biologically active molecules.

Thiols: Thiolates, the conjugate bases of thiols, are excellent nucleophiles and react efficiently to form thioethers (sulfides).

Alkoxides: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, react to produce benzyl (B1604629) ethers.

Cyanides: The cyanide ion (CN⁻) is a potent nucleophile that introduces a cyanomethyl group, which can be further elaborated into carboxylic acids, amines, or other functional groups.

Azides: Sodium azide, for example, reacts to form a benzylic azide. chegg.com This can then be converted into a primary amine via reduction or participate in cycloaddition reactions.

Regioselective Functionalization at the Bromomethyl Group

A key aspect of the chemistry of this compound is the ability to achieve regioselective functionalization. The benzylic bromide is significantly more reactive towards nucleophilic substitution than the aryl bromide. The C(sp³)-Br bond of the bromomethyl group is weaker and more susceptible to cleavage than the C(sp²)-Br bond of the aryl bromide. youtube.com This difference in reactivity allows for the selective modification of the bromomethyl group while leaving the aryl bromide intact for subsequent transformations. google.com

Cross-Coupling Reactions Involving the Aryl Bromide Position

The aryl bromide portion of the molecule provides a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically require a palladium catalyst, a ligand, and a base.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.org This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. nih.gov For instance, coupling with phenylboronic acid would yield a biphenyl (B1667301) derivative. The general mechanism involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to give the coupled product and regenerate the catalyst. libretexts.org

Table 2: Example of Suzuki-Miyaura Coupling Reaction Components

Component Example Role
Aryl Halide This compound Electrophile
Organoboron Reagent Phenylboronic acid Nucleophile source
Catalyst Pd(PPh₃)₄, Pd(OAc)₂ Facilitates the reaction
Base Na₂CO₃, K₂CO₃, Cs₂CO₃ Activates the organoboron reagent
Solvent Toluene, Dioxane, Water Reaction medium

Heck and Sonogashira Coupling Reactions

Heck Coupling: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction provides a direct method for the arylation of olefins.

Sonogashira Coupling: The Sonogashira coupling is the reaction of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, in the presence of a base, typically an amine. organic-chemistry.org This reaction is highly efficient for the synthesis of aryl-substituted alkynes. nih.gov Copper-free Sonogashira protocols have also been developed. researchgate.net The reaction generally requires an inert atmosphere to prevent side reactions like the homocoupling of the alkyne. researchgate.net

Buchwald-Hartwig Amination and Other C-N Bond Formations

The presence of an aryl bromide in this compound makes it a suitable substrate for palladium-catalyzed C-N bond formation reactions, most notably the Buchwald-Hartwig amination. This reaction allows for the coupling of the aryl bromide with a wide variety of primary and secondary amines to form the corresponding N-aryl or N-heteroaryl products. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. wikipedia.org

The choice of ligand, base, and solvent system is crucial for the success of the Buchwald-Hartwig amination. libretexts.org For instance, sterically hindered phosphine (B1218219) ligands like XPhos, RuPhos, and SPhos have shown high efficacy in the amination of bromobenzene (B47551) with various amines. nih.gov The selection of a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium tert-butoxide (LiOt-Bu) is common to facilitate the deprotonation of the amine. nih.gov

Beyond simple amination, this methodology can be extended to the synthesis of more complex nitrogen-containing heterocycles. nih.gov The dual reactivity of the aryl bromide and the benzylic bromide in this compound can be exploited to construct fused ring systems through sequential or tandem reactions.

A representative example of a Buchwald-Hartwig amination reaction is shown in the table below:

ReactantsCatalyst SystemProductYieldReference
Bromobenzene, CarbazoleTrixiePhos, t-BuOLi, TolueneN-phenylcarbazole97% nih.gov
Bromobenzene, DiphenylamineXPhos, t-BuONa, TolueneTriphenylamine96% nih.gov
Bromobenzene, PhenoxazineXPhos, t-BuONa, TolueneN-phenylphenoxazine>99% nih.gov
Bromobenzene, PhenothiazineDavePhos, t-BuONa, TolueneN-phenylphenothiazine99% nih.gov

Catalyst Systems and Ligand Effects in Cross-Coupling

The reactivity of the aryl bromide in this compound also lends itself to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. The efficiency and selectivity of these transformations are highly dependent on the catalyst system employed, particularly the nature of the phosphine ligand coordinated to the palladium center.

In Suzuki-Miyaura coupling, which forms C-C bonds between aryl halides and organoboron compounds, the choice of ligand can influence the rate of transmetalation and reductive elimination. organic-chemistry.org For instance, bulky, electron-rich phosphine ligands can promote the oxidative addition step and stabilize the resulting Pd(II) intermediate. The use of pre-catalysts, such as those based on CataCXium A, has been shown to be effective for challenging Suzuki-Miyaura cross-couplings. nih.govnih.gov

The Heck reaction, involving the coupling of aryl halides with alkenes, is another important transformation. mdpi.com The catalyst system, including the palladium source, ligand, and base, must be carefully optimized to achieve high yields and stereoselectivity. researchgate.net Ligands like Xantphos have been found to be crucial for the efficiency of certain Heck-type reactions. beilstein-journals.org

The following table summarizes different catalyst systems used in cross-coupling reactions with aryl bromides:

Reaction TypeCatalystLigandBaseSolventReference
Suzuki-MiyauraPd(OAc)2P(t-Bu)3KFTHF organic-chemistry.org
Suzuki-MiyauraPd2(dba)3PCy3K3PO4Toluene organic-chemistry.org
HeckPdCl2(PPh3)2XantphosKOAcDCE beilstein-journals.org
HeckPd(OAc)2Tetrahydropyrimidinium saltsNa2CO3Water/Toluene mdpi.com

Transformations of the Methyl Ester Group

Hydrolysis to Carboxylic Acid Derivatives

The methyl ester group in this compound can be readily hydrolyzed to the corresponding carboxylic acid, 4-bromo-3-(bromomethyl)benzoic acid, under either acidic or basic conditions. This transformation is a fundamental step in many synthetic routes, as the carboxylic acid functionality can be further modified into a variety of other functional groups, such as acid chlorides, amides, and other esters.

Basic hydrolysis is typically carried out using a strong base like sodium hydroxide (B78521) or potassium hydroxide in a mixture of water and an organic solvent such as methanol (B129727) or ethanol. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate that subsequently collapses to give the carboxylate salt. Acidification of the reaction mixture then yields the free carboxylic acid.

Acid-catalyzed hydrolysis, on the other hand, involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule.

Reduction to Alcohol Functionality

The methyl ester group can be reduced to a primary alcohol, (4-bromo-3-(bromomethyl)phenyl)methanol, using powerful reducing agents. This transformation is valuable for introducing a hydroxymethyl group, which can serve as a handle for further synthetic manipulations.

A common reagent for this reduction is lithium aluminum hydride (LiAlH4) in an anhydrous etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction involves the nucleophilic addition of a hydride ion from the LiAlH4 to the carbonyl carbon of the ester, followed by a second hydride addition to the resulting aldehyde intermediate. Subsequent workup with water and acid liberates the primary alcohol.

Alternatively, diisobutylaluminium hydride (DIBAL-H) can be used, often at low temperatures, to achieve the reduction of the ester to the corresponding aldehyde, 4-bromo-3-(bromomethyl)benzaldehyde, if the reaction is carefully controlled. rsc.org Further reduction to the alcohol can be achieved if excess DIBAL-H is used or if the reaction temperature is allowed to rise.

Tandem Reactions and Cascade Processes

The bifunctional nature of this compound, possessing both a reactive aryl bromide and a benzylic bromide, makes it an ideal substrate for tandem or cascade reactions. These processes, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy.

For example, a tandem reaction could be envisioned where an initial cross-coupling reaction at the aryl bromide position is followed by an intramolecular cyclization involving the benzylic bromide. This could be a powerful strategy for the synthesis of various heterocyclic scaffolds. The specific outcome of such a reaction would be highly dependent on the nature of the coupling partner and the reaction conditions.

Stereochemical Considerations in Reactions

While this compound itself is not chiral, reactions involving this compound can lead to the formation of chiral products, necessitating stereochemical considerations. For instance, if a nucleophile that attacks the benzylic bromide is chiral, or if a chiral catalyst is used in a cross-coupling reaction, the resulting product could be formed as a single enantiomer or a mixture of diastereomers.

In reactions where a new stereocenter is created, the stereochemical outcome (e.g., enantiomeric excess or diastereomeric ratio) will be determined by the specific reaction mechanism and the nature of any chiral auxiliaries, reagents, or catalysts employed. The development of asymmetric transformations utilizing substrates like this compound is an active area of research, as it provides access to enantiomerically pure compounds that are often required for pharmaceutical and biological applications.

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Molecular Architectures

The distinct reactivity of the two bromine substituents in Methyl 4-bromo-3-(bromomethyl)benzoate makes it an ideal starting material for the construction of intricate molecular structures. The benzylic bromide is highly susceptible to nucleophilic substitution, while the aryl bromide can participate in a variety of cross-coupling reactions. This differential reactivity enables chemists to selectively introduce different functional groups in a stepwise manner, leading to the synthesis of complex molecules with precise architectures.

Synthesis of Dendritic Polymers and Cage Compounds

Dendritic polymers are highly branched, tree-like macromolecules with a well-defined structure. thno.org Their unique properties, such as a high density of functional groups on their periphery and internal cavities, make them attractive for a variety of applications, including drug delivery and catalysis. thno.org this compound can serve as a key building block in the synthesis of these complex structures. The benzylic bromide allows for the attachment of the initial branches of the dendrimer, while the aryl bromide can be used for subsequent growth or functionalization.

Cage compounds, which are three-dimensional molecules with an internal cavity, can also be synthesized using this versatile building block. The ability to perform selective reactions at the two bromine positions allows for the construction of the intricate frameworks characteristic of these molecules.

Precursors for Specialized Organic Frameworks

Specialized organic frameworks, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), are porous materials with a crystalline structure. These materials have gained significant attention for their potential applications in gas storage, separation, and catalysis. This compound can be utilized as a precursor for the organic linkers that form the backbone of these frameworks. By modifying the ester and bromine functionalities, linkers with specific geometries and functionalities can be designed and synthesized, leading to the creation of tailored organic frameworks with desired properties.

Role in Polymer Chemistry as a Monomer in Copolycondensation Reactions

In polymer chemistry, this compound can function as a monomer in copolycondensation reactions. Copolycondensation is a process where two or more different monomers are reacted together to form a copolymer. The presence of two reactive sites in this compound allows it to be incorporated into polymer chains, introducing specific functionalities and influencing the properties of the resulting material. For instance, its incorporation can enhance thermal stability, modify solubility, or provide sites for further chemical modification of the polymer.

Development of Agrochemicals and Pesticides

This compound serves as an important intermediate in the synthesis of various agrochemicals and pesticides. google.com Its chemical structure is a key component in the creation of active ingredients that exhibit desired biological activity against pests and weeds. For example, derivatives of this compound have been utilized in the development of insecticides. While specific dosage and administration information is outside the scope of this article, the core molecular framework provided by this compound is integral to the efficacy of these agricultural products. Research has shown that certain benzoate (B1203000) derivatives, for instance, can act as repellents against specific insect species. mdpi.com

The Role of this compound in Medicinal Chemistry and Drug Discovery

This compound is a halogenated aromatic ester that serves as a versatile building block in organic synthesis. Its structure, featuring two distinct bromine atoms—one on the aromatic ring (an aryl bromide) and one on a methyl group (a benzylic bromide)—provides two reactive sites for differential functionalization. This dual reactivity makes it a valuable scaffold for constructing more complex molecules, particularly in the field of medicinal chemistry and drug discovery research. While direct pharmacological applications of this specific compound are not widely documented, its structural motifs are integral to the synthesis of various biologically active agents.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of "Methyl 4-bromo-3-(bromomethyl)benzoate" in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide fundamental information about the chemical environment and connectivity of the hydrogen and carbon atoms within the molecule, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic protons of the bromomethyl group, and the methyl protons of the ester group. Based on the analysis of related compounds like methyl 4-(bromomethyl)benzoate (B8499459), the anticipated chemical shifts (δ) in a solvent like deuterochloroform (CDCl₃) are as follows:

Aromatic Protons (Ar-H): The three protons on the benzene (B151609) ring will appear in the aromatic region, typically between 7.0 and 8.5 ppm. Their specific shifts and coupling patterns (doublets, singlets, etc.) will be dictated by their positions relative to the bromo, bromomethyl, and methyl ester substituents. The proton on the carbon between the two bromine-containing groups is likely to be the most deshielded.

Bromomethyl Protons (-CH₂Br): The two protons of the bromomethyl group are expected to produce a singlet at approximately 4.5 ppm. chemicalbook.com The electronegative bromine atom significantly deshields these protons.

Methyl Protons (-OCH₃): The three protons of the methyl ester group will also appear as a singlet, typically around 3.9 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The expected chemical shifts for "this compound" are:

Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is expected to resonate at the downfield end of the spectrum, typically around 165-167 ppm. rsc.org

Aromatic Carbons (Ar-C): The six aromatic carbons will show signals in the range of 125-140 ppm. The carbons directly attached to the bromine atom and the bromomethyl group will have their chemical shifts influenced by these substituents. chemicalbook.comrsc.org

Bromomethyl Carbon (-CH₂Br): The carbon of the bromomethyl group is anticipated to appear around 30-35 ppm.

Methyl Carbon (-OCH₃): The methyl carbon of the ester group will be observed at approximately 52 ppm. rsc.org

A summary of predicted ¹H and ¹³C NMR chemical shifts is presented in the table below.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons7.0 - 8.5125 - 140
Bromomethyl Protons~4.530 - 35
Methyl Protons~3.9~52
Carbonyl Carbon-165 - 167

To unambiguously assign the proton and carbon signals and confirm the connectivity within "this compound," two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For "this compound," COSY would be crucial for confirming the coupling relationships between the aromatic protons, helping to definitively assign their positions on the benzene ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. columbia.edu HSQC is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, it would show a correlation between the bromomethyl proton signal and the bromomethyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. For example, it would show correlations between the methyl ester protons and the carbonyl carbon, as well as between the aromatic protons and the carbons of the ester and bromomethyl groups.

Variable Temperature (VT) NMR is a powerful technique used to study the dynamic processes within a molecule, such as conformational changes that are rapid on the NMR timescale at room temperature. ox.ac.uk For "this compound," VT NMR could be employed to investigate the rotational barrier around the C-C bond connecting the bromomethyl group to the aromatic ring.

At room temperature, the rotation around this bond is likely to be fast, resulting in time-averaged signals for the protons and carbons near this group. By lowering the temperature, this rotation can be slowed down. If the rotational barrier is significant enough, at a sufficiently low temperature (the coalescence temperature), the single signals for certain protons or carbons might broaden and then split into multiple signals, representing the distinct conformations. scielo.br This would allow for the determination of the energy barrier to rotation and provide insight into the preferred conformation of the bromomethyl group relative to the plane of the benzene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of "this compound," as well as for gaining structural information through the analysis of its fragmentation pattern. Due to the presence of two bromine atoms, the mass spectrum will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. youtube.com

The molecular ion peak (M⁺) region for "this compound" (C₉H₈Br₂O₂) is expected to show a distinctive cluster of peaks due to the isotopic distribution of the two bromine atoms:

[M]⁺: Containing two ⁷⁹Br isotopes.

[M+2]⁺: Containing one ⁷⁹Br and one ⁸¹Br isotope.

[M+4]⁺: Containing two ⁸¹Br isotopes.

The relative intensities of these peaks are expected to be in a ratio of approximately 1:2:1. youtube.com The exact mass of the monoisotopic molecular ion (containing only the most abundant isotopes) is 305.8891 Da. nih.gov

The fragmentation of "this compound" under electron ionization (EI) would likely proceed through several characteristic pathways: libretexts.orgmiamioh.edu

Loss of a bromine radical (•Br): This would result in a prominent fragment ion.

Loss of the bromomethyl radical (•CH₂Br): This would also be a significant fragmentation pathway.

Loss of the methoxy (B1213986) radical (•OCH₃): Cleavage of the ester group can lead to the loss of the methoxy group.

Loss of the methyl ester group (•COOCH₃): The entire ester group can be lost as a radical.

Formation of a tropylium-like ion: Rearrangement of the benzyl-type cation could lead to the formation of a stable tropylium-like ion.

A summary of the predicted key fragments in the mass spectrum is provided below.

Fragment Description
[M]⁺, [M+2]⁺, [M+4]⁺Molecular ion cluster
[M-Br]⁺Loss of a bromine atom
[M-CH₂Br]⁺Loss of the bromomethyl group
[M-OCH₃]⁺Loss of the methoxy group
[M-COOCH₃]⁺Loss of the methyl ester group

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in "this compound." The IR spectrum arises from the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the bonds within the molecule.

The characteristic IR absorption bands expected for "this compound" are:

C-H Stretching (Aromatic): Aromatic C-H stretching vibrations typically appear as a group of weak to moderate bands in the region of 3100-3000 cm⁻¹.

C-H Stretching (Aliphatic): The C-H stretching vibrations of the methyl and bromomethyl groups are expected in the range of 3000-2850 cm⁻¹.

C=O Stretching (Ester): A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester group is expected around 1720-1740 cm⁻¹. This is one of the most characteristic peaks in the spectrum. rsc.org

C=C Stretching (Aromatic): Aromatic ring C=C stretching vibrations will give rise to several bands of variable intensity in the 1600-1450 cm⁻¹ region.

C-O Stretching (Ester): The C-O stretching vibrations of the ester group will produce strong bands in the 1300-1000 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibrations for the aryl bromide and benzyl (B1604629) bromide moieties are expected to appear in the fingerprint region, typically below 700 cm⁻¹. docbrown.info

The following table summarizes the predicted IR absorption bands.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-HStretching3100 - 3000Weak to Moderate
Aliphatic C-HStretching3000 - 2850Moderate
Ester C=OStretching1740 - 1720Strong
Aromatic C=CStretching1600 - 1450Variable
Ester C-OStretching1300 - 1000Strong
C-BrStretching< 700Moderate to Strong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method provides accurate bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for "this compound" is not publicly available, analysis of related structures, such as methyl 4-bromobenzoate (B14158574), and other benzyl bromides can provide valuable insights into its likely solid-state conformation. nih.govresearchgate.net

A single-crystal X-ray diffraction study of "this compound" would reveal:

Molecular Conformation: The planarity of the benzene ring and the orientation of the methyl ester and bromomethyl substituents relative to the ring could be precisely determined. The torsion angles defining the positions of these groups would be accurately measured.

Bond Lengths and Angles: The lengths of the C-Br, C=O, C-O, and various C-C bonds, as well as the angles between them, would be definitively established.

Analysis of Molecular Conformation and Packing

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would reveal the bond lengths, bond angles, and torsion angles within the this compound molecule. Such an analysis would clarify the planarity of the benzene ring and the orientation of the methyl ester and bromomethyl substituents relative to the ring. For instance, studies on the related compound, methyl 4-bromobenzoate, have shown the molecule to be nearly planar. researchgate.net In the absence of experimental data for the title compound, predictive modeling based on computational chemistry could offer theoretical insights into its preferred conformation.

The crystal packing, or the arrangement of molecules in the crystal lattice, would also be determined. This information is critical for understanding the physical properties of the solid, such as its melting point and solubility.

Investigations of Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

The bromine atoms in this compound are expected to participate in significant intermolecular interactions, particularly halogen bonding. This is a non-covalent interaction where a halogen atom acts as an electrophilic species. In the crystal structure of methyl 4-bromobenzoate, a short Br···O interaction of 3.047(3) Å has been observed, indicating the presence of halogen bonding. researchgate.net It is highly probable that similar Br···O interactions, involving the bromine atoms and the oxygen atoms of the ester group, would be a key feature in the crystal packing of this compound.

Furthermore, weak C-H···O and C-H···Br hydrogen bonds are also likely to play a role in stabilizing the crystal structure. The analysis of these weak interactions is crucial for a complete understanding of the supramolecular assembly.

Study of Rotomers and Crystallographic Asymmetry

The presence of the bromomethyl group introduces the possibility of rotational isomers, or rotomers, arising from the rotation around the C-C bond connecting the substituent to the benzene ring. The specific conformation adopted in the crystalline state would be the one that is energetically most favorable. It is also possible that the compound could crystallize with more than one molecule in the asymmetric unit, leading to crystallographic asymmetry. In such cases, the individual molecules may exhibit slight conformational differences. A detailed crystallographic study would be required to identify and characterize these features.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of chemical compounds. For this compound, a reversed-phase HPLC method would likely be employed. This would typically involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

The retention time of the compound would be a key identifier, and the area of the peak would be proportional to its concentration. By analyzing a sample and comparing it to a reference standard, the purity can be accurately determined. The presence of any impurities, such as starting materials or by-products from its synthesis, would be indicated by additional peaks in the chromatogram. While commercial suppliers often state a purity level, detailed public data from HPLC analysis for this specific compound is not available.

UV-Vis Spectroscopy for Electronic Transitions and Photoactivity in Solution

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. When dissolved in a suitable solvent (one that does not absorb in the same region), the UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions within the aromatic ring. The position and intensity of these bands are influenced by the substituents on the ring. The bromine and bromomethyl groups, as auxochromes, would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted methyl benzoate (B1203000).

Studying the photoactivity of the compound would involve irradiating the solution with light of specific wavelengths and monitoring for any changes in the UV-Vis spectrum, which could indicate photochemical reactions or degradation. No specific UV-Vis absorption data for this compound has been reported in the surveyed literature.

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Geometry Optimization

Molecular modeling and geometry optimization are fundamental computational techniques used to determine the most stable three-dimensional arrangement of atoms in a molecule. For Methyl 4-bromo-3-(bromomethyl)benzoate, these studies would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to calculate the molecule's electronic structure and find the geometry that corresponds to a minimum on the potential energy surface.

For this compound, a key structural feature would be the orientation of the bromomethyl and methyl ester groups relative to the benzene (B151609) ring. It is expected that the ester group may be slightly twisted out of the plane of the aromatic ring to minimize steric hindrance.

Table 1: Selected Computed Properties for Isomers of Methyl Bromobenzylbenzoate

PropertyValue (Methyl 3-bromo-4-(bromomethyl)benzoate)Value (this compound)
Molecular Weight307.97 g/mol 307.97 g/mol
XLogP33.23.0
Hydrogen Bond Donor Count00
Hydrogen Bond Acceptor Count22
Rotatable Bond Count33
Exact Mass305.88910 Da305.8891 Da
Monoisotopic Mass305.88910 Da305.8891 Da
Topological Polar Surface Area26.3 Ų26.3 Ų
Heavy Atom Count1313
Complexity184184

This data is computationally generated and sourced from PubChem. nih.govuni.lu

Prediction of Reactivity and Reaction Pathways

Theoretical methods can predict the reactivity of a molecule by identifying its most reactive sites and modeling potential reaction pathways. For this compound, the two bromine atoms are key reactive centers. The bromine atom on the benzyl (B1604629) group is particularly susceptible to nucleophilic substitution reactions, making this compound a useful building block in organic synthesis.

The reactivity of this compound is demonstrated by its use as a raw material in the production of various industrial organic chemicals. sarex.com For example, the related isomer, Methyl 4-(bromomethyl)benzoate (B8499459), is used in the preparation of potential anti-HIV agents and as a catalyst for the rearrangement of benzylthiothiazoline derivatives in the preparation of aldose reductase inhibitors. sarex.com Furthermore, related compounds like Methyl 4-bromo-3-methylbenzoate are known to undergo Suzuki coupling reactions, indicating the reactivity of the aryl bromide. sigmaaldrich.com

A patented process for a related compound, 4-bromomethyl-3-methoxy-benzoic esters, involves the side-chain bromination of the corresponding methyl-substituted benzoate (B1203000) using N-bromosuccinimide under UV light. google.com This suggests that radical reactions at the benzylic position are a feasible reaction pathway.

Conformational Analysis and Energy Minimization

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) and their relative energies. For a flexible molecule like this compound, with its rotatable bromomethyl and ester groups, multiple low-energy conformations may exist.

Energy minimization calculations would be employed to identify the most stable conformer, which is crucial for understanding the molecule's shape and how it might interact with other molecules. As mentioned earlier, a slight twist of the ester group out of the plane of the aromatic ring is a likely conformational feature to alleviate steric strain. google.com A detailed conformational search would involve systematically rotating the single bonds and calculating the energy of each resulting conformer to map out the potential energy surface.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR models for derivatives of this compound were found, the known applications of its isomers suggest that such studies would be highly relevant.

For instance, the use of Methyl 4-(bromomethyl)benzoate derivatives in the development of anti-HIV agents and aldose reductase inhibitors implies that QSAR models could be developed to optimize their therapeutic effects. sarex.com These models would use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) of a series of derivatives to build a mathematical equation that predicts their biological activity. This allows for the virtual screening and design of new, more potent compounds. The general methodology for such studies is well-established, often involving techniques like multiple linear regression and machine learning algorithms. nih.gov

Electronic Structure Analysis and Frontier Molecular Orbitals

The electronic structure of a molecule governs its chemical behavior. Computational methods can provide detailed information about the distribution of electrons within the molecule, which is key to understanding its reactivity.

A crucial aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A small HOMO-LUMO gap generally suggests higher reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the bromine atoms, while the LUMO is expected to be centered on the electron-withdrawing ester group and the C-Br bonds. This distribution would suggest that the molecule can act as both an electron donor and acceptor, participating in a variety of chemical reactions.

Prediction of Spectroscopic Parameters (e.g., NMR, CCS)

Computational chemistry can be used to predict various spectroscopic parameters, which can aid in the identification and characterization of a compound.

Predicted Collision Cross Section (CCS): The collision cross section is a measure of the shape and size of an ion in the gas phase. PubChemLite provides predicted CCS values for various adducts of this compound, calculated using the CCSbase method. uni.lu This data is valuable for ion mobility-mass spectrometry (IM-MS) analysis.

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺306.89638141.7
[M+Na]⁺328.87832152.7
[M-H]⁻304.88182148.6
[M+NH₄]⁺323.92292160.8
[M+K]⁺344.85226137.9
[M+H-H₂O]⁺288.88636149.7
[M+HCOO]⁻350.88730157.9
[M+CH₃COO]⁻364.90295204.2
[M+Na-2H]⁻326.86377148.1
[M]⁺305.88855177.1
[M]⁻305.88965177.1

Data sourced from PubChemLite. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a calculated NMR spectrum for this compound was not found, experimental ¹H NMR data for the related isomer, Methyl 4-(bromomethyl)benzoate, shows characteristic signals for the aromatic protons, the bromomethyl protons, and the methyl ester protons. chemicalbook.com For this compound, one would expect a more complex splitting pattern for the aromatic protons due to the 1,3,4-substitution pattern. The chemical shifts would be influenced by the electronic effects of the two bromine atoms and the ester group.

Challenges, Limitations, and Future Research Directions

Regioselectivity Control in Polyhalogenation

A significant challenge in the synthesis of Methyl 4-bromo-3-(bromomethyl)benzoate lies in controlling the precise placement of the two bromine atoms, a concept known as regioselectivity. The starting material, often a methylbenzoate derivative, has multiple positions on its aromatic ring and methyl group where bromination can occur. Achieving the desired 1,2,4-substitution pattern (one bromine on the ring at position 4 and a bromomethyl group at position 3) without the formation of unwanted isomers is a complex task.

Developing More Sustainable and Efficient Synthetic Routes

Traditional methods for synthesizing brominated aromatic compounds often rely on reagents and solvents that are environmentally hazardous. researchgate.net For instance, the use of elemental bromine and chlorinated solvents like carbon tetrachloride raises significant safety and environmental concerns. acsgcipr.org A key area of future research is the development of "greener" and more efficient synthetic pathways. wjpmr.com

This includes exploring the use of less toxic and more sustainable brominating agents, such as N-bromosuccinimide (NBS), which is a solid and easier to handle than liquid bromine. mdpi.com Additionally, the replacement of hazardous solvents with more benign alternatives like ethanol (B145695) or even solvent-free reaction conditions is a major goal. wjpmr.commdpi.com Researchers are also investigating the use of catalysts to improve reaction efficiency, reduce the amount of waste generated, and lower the energy requirements of the synthesis. mdpi.com The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will be central to designing the next generation of synthetic routes for this compound. wjpmr.com

Expanding the Scope of Derivatization Reactions

This compound possesses two reactive sites: the bromine atom on the aromatic ring and the bromine atom on the methyl group (a benzylic bromide). This dual reactivity makes it a valuable starting material for creating a wide array of more complex molecules. The benzylic bromide is particularly susceptible to nucleophilic substitution reactions, where the bromine atom is replaced by another functional group. chegg.com

Future research will focus on expanding the range of nucleophiles that can be used in these reactions to create a more diverse library of derivatives. This could include the introduction of various nitrogen, oxygen, and sulfur-containing functional groups. Furthermore, the bromine atom on the aromatic ring can participate in cross-coupling reactions, such as the Suzuki coupling, to form new carbon-carbon bonds. sigmaaldrich.comsigmaaldrich.com Exploring a wider variety of coupling partners will significantly broaden the structural diversity of the accessible compounds. The development of one-pot reactions where both bromine atoms are functionalized in a sequential and controlled manner would represent a significant advancement in the synthetic utility of this compound.

Exploration of Novel Biological Targets and Applications

While the primary use of this compound is as a synthetic intermediate, its derivatives hold potential for various biological applications. Halogenated organic compounds are prevalent in many pharmaceuticals and agrochemicals. The specific substitution pattern of this molecule could lead to derivatives with unique biological activities.

Future research in this area will involve synthesizing a library of derivatives and screening them against a wide range of biological targets. This could include enzymes, receptors, and ion channels implicated in various diseases. For instance, bromodomain inhibitors are an emerging class of therapeutics for cancer and other diseases, and the scaffold of this compound could be a starting point for designing new inhibitors. nih.gov The exploration of its derivatives as potential anti-cancer, anti-inflammatory, or anti-infective agents is a promising avenue for future investigation.

Advanced Mechanistic Studies of Complex Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing existing methods and developing new ones. The interplay between electrophilic aromatic substitution and free radical halogenation is complex and can be influenced by subtle changes in reaction conditions.

Advanced mechanistic studies, employing techniques such as computational modeling and in-situ spectroscopic analysis, can provide valuable insights into the transition states and intermediates involved in these transformations. For example, quantum chemical calculations can help to understand the regioselectivity of bromination reactions and the reactivity of the different positions on the molecule. mdpi.com A more profound understanding of the underlying mechanisms will enable chemists to design more rational and efficient synthetic strategies.

Integration with Automated Synthesis and High-Throughput Screening

The fields of automated synthesis and high-throughput screening offer powerful tools for accelerating the discovery and optimization of new chemical entities. The integration of this compound into these platforms could significantly expedite the exploration of its chemical space.

Automated synthesis platforms can be used to rapidly generate a large and diverse library of derivatives by systematically varying the nucleophiles and coupling partners used in its derivatization. These libraries can then be subjected to high-throughput screening to quickly identify compounds with desired biological activities or material properties. nih.gov This integrated approach would not only accelerate the pace of research but also enable the exploration of a much broader range of potential applications for this versatile building block.

Q & A

Basic: How can researchers optimize the synthesis of Methyl 4-bromo-3-(bromomethyl)benzoate using radical substitution?

Methodological Answer:
The synthesis via radical bromination of methyl 4-methylbenzoate with N-bromosuccinimide (NBS) can be optimized using orthogonal experimental design. Key parameters include:

  • Molar ratio of NBS to methyl 4-methylbenzoate : 1.1:1 (excess NBS ensures complete substitution).
  • Reaction time : 4 hours (balances conversion and side reactions).
  • Initiator (benzoyl peroxide) ratio : 3 mol% relative to NBS.
  • Solvent volume (CCl₄) : 11:1 molar ratio to substrate for efficient radical propagation.

Under these conditions, yields up to 90.5% are achievable .

Factor Optimal Condition
NBS:Substrate ratio1.1:1
Reaction time4 hours
Initiator (BPO) loading3 mol%
Solvent (CCl₄)11:1 (v/v)

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 3.9–4.2 ppm (methyl ester), δ 4.5–4.7 ppm (bromomethyl group), and aromatic protons at δ 7.2–8.1 ppm confirm substitution patterns .
    • ¹³C NMR : Signals near 167 ppm (ester carbonyl) and 30–35 ppm (bromomethyl carbon).
  • Mass Spectrometry : Molecular ion peaks at m/z 307/309 (M⁺, Br isotope pattern) .
  • Elemental Analysis : Validate %C, %H, and %Br stoichiometry.

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • First Aid :
    • Skin contact : Wash immediately with soap/water for 15 minutes; remove contaminated clothing .
    • Eye exposure : Flush with water for 15 minutes; consult an ophthalmologist .
  • Storage : Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or degradation .

Advanced: How does the bromomethyl group influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:
The bromomethyl group (-CH₂Br) is highly electrophilic, making it susceptible to SN₂ reactions with nucleophiles (e.g., amines, thiols). Key considerations:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states.
  • Leaving Group Ability : Bromine’s moderate leaving group ability allows controlled substitution without excessive reactivity.
  • Steric Hindrance : The meta-bromo substituent on the aromatic ring slightly hinders approach from certain angles, requiring elevated temperatures (60–80°C) for efficient reactions .

Advanced: How can computational methods predict the stability and reactivity of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model degradation pathways under thermal stress (e.g., C-Br bond dissociation energies).
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
  • Solvent Modeling : COSMO-RS simulations assess solubility and stability in different solvents .

Advanced: What strategies are used to design derivatives of this compound for pharmaceutical applications?

Methodological Answer:

  • Bioisosteric Replacement : Substitute bromine with -CF₃ or -CN to modulate lipophilicity and metabolic stability.
  • Ester Hydrolysis : Convert the methyl ester to a carboxylic acid for improved water solubility.
  • Cross-Coupling Reactions : Use Suzuki-Miyaura coupling (Pd catalysis) to introduce aryl/heteroaryl groups at the bromo position .
Derivative Strategy Reagents/Conditions Application Target
Bromine substitutionPd(PPh₃)₄, K₂CO₃, DMF, 80°CKinase inhibitors
Ester hydrolysisLiOH, THF/H₂O, refluxProdrug activation
Amide formationH₂N-R, DCC, DMAP, CH₂Cl₂Antimicrobial agents

Advanced: How do steric and electronic effects of substituents impact regioselectivity in further functionalization?

Methodological Answer:

  • Steric Effects : The bromomethyl group at the 3-position directs electrophiles to the para position due to steric blocking.
  • Electronic Effects : The electron-withdrawing ester group deactivates the aromatic ring, favoring meta/para substitution in Friedel-Crafts or nitration reactions.
  • Case Study : Nitration with HNO₃/H₂SO₄ yields 4-bromo-3-(bromomethyl)-5-nitrobenzoate as the major product due to combined steric and electronic guidance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.